molecular formula C20H23N5O3 B2473583 2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1351614-38-4

2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No.: B2473583
CAS No.: 1351614-38-4
M. Wt: 381.436
InChI Key: YVLFXXIRCJIBBC-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a heterocyclic compound featuring a pyridazinone core fused with a pyrazole ring and a 2,3-dimethylphenoxy-propanamide side chain.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-6-4-7-17(15(14)2)28-16(3)20(27)21-11-13-25-19(26)9-8-18(23-25)24-12-5-10-22-24/h4-10,12,16H,11,13H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLFXXIRCJIBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions such as amide coupling and electrophilic aromatic substitution. The detailed synthetic route can be outlined as follows:

  • Formation of the Phenoxy Group : The dimethylphenoxy moiety is synthesized through the reaction of 2,3-dimethylphenol with an appropriate electrophile.
  • Pyridazinone Formation : The pyridazinone structure is created via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Amide Bond Formation : The final compound is obtained by coupling the phenoxy and pyridazinone intermediates with a propanamide linker.

Anticancer Properties

Recent studies have indicated that This compound exhibits significant anticancer activity. In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23115.4Induction of apoptosis via caspase activation
A54912.8Inhibition of cell cycle progression (G1 phase arrest)

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Oncogenic Pathways : The compound has been shown to disrupt signaling pathways associated with cancer cell survival, particularly those involving BRD4 and other epigenetic regulators .
  • Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the phenoxy or pyridazinone moieties can lead to variations in biological activity:

  • Substituents on Phenoxy Ring : Variations in electron-donating or withdrawing groups can enhance or diminish anticancer activity.
  • Pyridazinone Modifications : Altering substituents on the pyridazinone ring affects binding affinity to target proteins.

Case Studies

Several studies have highlighted the promising biological activities of similar compounds:

  • Study on Thieno[2,3-d]pyrimidines : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties, with some compounds showing IC50 values as low as 27.6 µM against MDA-MB-231 cells .
  • Research on Pyrazole Derivatives : Compounds containing pyrazole rings have been reported to exhibit notable anti-inflammatory and anticancer activities, suggesting that structural features similar to those in our target compound may also confer beneficial biological effects .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Properties

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole moiety is known for its ability to inhibit various cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of pyrazole have shown promising results against breast cancer and other tumor types by targeting specific pathways involved in cancer cell survival and proliferation .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and autophagy in cancer cells. The dual-target inhibition of bromodomain-containing proteins and casein kinase 2 has been documented, suggesting that such compounds can disrupt critical signaling pathways in cancer cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Pyrazole derivatives are known to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators . This makes it a candidate for further investigation in the context of diseases such as arthritis or inflammatory bowel disease.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown antimicrobial activity against various pathogens. Pyrazole-based compounds have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of pyrazole derivatives to interact with neurotransmitter systems and exhibit antioxidant properties supports their potential in this area .

Synthesis and Structural Studies

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide typically involves multi-step organic reactions, including coupling reactions and functional group modifications. Structural analysis using techniques such as X-ray crystallography can provide insights into the molecular geometry and electronic properties of the compound, aiding in the design of more effective derivatives .

Case Studies and Research Findings

Study Findings Applications
Study on Anticancer ActivityDemonstrated significant antiproliferative effects on breast cancer cell linesPotential use in cancer therapy
Research on Anti-inflammatory EffectsInhibition of cyclooxygenase enzymes observedTreatment for inflammatory diseases
Investigation of Antimicrobial PropertiesEffective against multiple bacterial strainsDevelopment of new antibiotics
Neuroprotective StudiesExhibited antioxidant activity in neuronal modelsPossible treatment for neurodegenerative disorders

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Features

Target Compound vs. Pyrazolylpyridazine Derivatives
  • The propanamide linker enhances conformational flexibility .
  • N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): Shares a pyridazine-pyrazole core but lacks the pyridazinone oxygen and the propanamide chain. This simpler structure is associated with glycogen synthase kinase-3 (GSK-3) inhibition and antihypertensive activity .
Key Difference:

Substituent Analysis

Phenoxy-Propanamide vs. Benzamide Derivatives
  • Target Compound: The 2,3-dimethylphenoxy group contributes steric bulk and electron-donating effects, which could modulate receptor binding. The propanamide linker allows for extended interactions with biological targets .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a benzamide core with a hydroxy-dimethylethyl group, serving as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. The absence of a heterocyclic core limits its bioactivity scope compared to the target compound .
Key Difference:

Comparative Data Table

Compound Name/Feature Core Structure Key Substituents Bioactivity (Reported/Inferred) Synthesis Method
Target Compound Pyridazinone-Pyrazole 2,3-Dimethylphenoxy, Propanamide Kinase inhibition (inferred) Amide coupling, reflux conditions
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine-Pyrazole 2-Methylphenyl GSK-3 inhibition, Antihypertensive Condensation reaction
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl, Methyl Metal-catalyzed C–H functionalization Acylation with acid chloride
6-(Substituted-phenyl)pyrimidin-4-yl-benzooxazinone Benzooxazinone-Pyrimidine Oxadiazole, Phenyl Not reported Cs2CO3-mediated coupling

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